molecular formula C19H16N2O2 B1349700 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol CAS No. 851629-68-0

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol

Cat. No. B1349700
M. Wt: 304.3 g/mol
InChI Key: KGWYGCXSNITOFT-UHFFFAOYSA-N
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Description

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol, or 4-DIQ, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of quinolin-2-ol, a naturally occurring compound found in some plants, and has been used in various laboratory experiments due to its unique chemical structure. 4-DIQ is a highly reactive compound, making it a useful tool for studying a variety of biological processes.

Scientific Research Applications

Synthesis and Functionalization

The compound 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol and its derivatives are of significant interest due to their potential in various scientific applications. A pivotal study by Glasnov, Stadlbauer, and Kappe (2005) demonstrates the use of microwave-assisted multistep synthesis involving palladium-catalyzed cross-coupling chemistry to synthesize biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones. This method, utilizing 4-hydroxyquinolin-2(1H)-ones as intermediates, highlights the compound's relevance in creating functionalized molecules for potential biological applications (Glasnov, Stadlbauer, & Kappe, 2005).

Heterocyclic Transformations

Coffman et al. (2013) explored the reductive heterocycle-heterocycle transformations to create 4-aminoquinolines, 3-acylindoles, and quinolin-4(1H)-ones from 2-nitrophenyl substituted isoxazoles. This methodology, when applied to specific isoxazoles, results in chemoselective heterocyclization, producing quinolin-4(1H)-ones exclusively. This study showcases the compound's utility in heterocyclic chemistry and the synthesis of complex heterocycles (Coffman et al., 2013).

Natural Derivatives and Biological Activities

Mahmoud et al. (2018) identified new naturally occurring derivatives of 3,4-dihydroquinolin-2-one from Streptomyces sp. LGE21, including 8-hydroxy-3,4-dihydro-1H-quinolin-2-one. These compounds were studied for their cytotoxic and antimicrobial activities, providing insights into the biological significance and potential therapeutic applications of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol and its natural derivatives (Mahmoud et al., 2018).

Modular Synthesis and Catalysis

The modular synthesis of 4-aminoquinolines and subsequent [1,3] N-to-C rearrangement to quinolin-4-ylmethanesulfonamides, as demonstrated by Oh, Kim, and Park (2017), underscores the compound's versatility in synthetic chemistry. The copper-catalyzed regiocontrolled reaction and the developed rearrangement technique offer a pathway for creating diverse molecular structures, potentially useful in various chemical and pharmacological research areas (Oh, Kim, & Park, 2017).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18-11-16(15-7-3-4-8-17(15)20-18)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11H,9-10,12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWYGCXSNITOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332142
Record name 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol

CAS RN

851629-68-0
Record name 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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